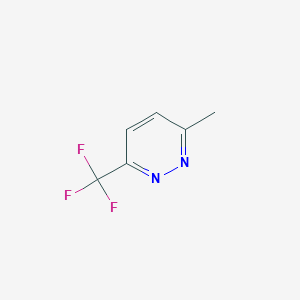

3-Methyl-6-(trifluoromethyl)pyridazine

Descripción general

Descripción

3-Methyl-6-(trifluoromethyl)pyridazine is a diazaaromatic compound . It is a derivative of pyridazine, which is a class of compounds that have been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, can be achieved through various methods. One such method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another approach involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular formula of this compound is C6H5F3N2 . The average mass is 162.113 Da and the monoisotopic mass is 162.040482 Da .Chemical Reactions Analysis

Pyridazine derivatives, including this compound, undergo various chemical reactions. For instance, they can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides . They can also react with bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties are thought to contribute to the broad range of pharmacological activities exhibited by this class of compounds .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Triazole Pyridazine Derivatives : Pyridazine derivatives, including 3-Methyl-6-(trifluoromethyl)pyridazine, have been synthesized and characterized for their potential biological properties, such as anti-tumor and anti-inflammatory activities. These compounds have been studied using NMR, IR, mass spectral studies, and X-ray diffraction techniques (Sallam et al., 2021).

Hirshfeld Surface Analysis : Density functional theory (DFT) calculations and Hirshfeld surface analysis have been utilized to understand the molecular structures and intermolecular hydrogen bonds of these pyridazine derivatives (Sallam et al., 2021).

Agricultural Applications

Herbicidal Activities : Some pyridazine derivatives, including those with this compound, have been investigated for their herbicidal and bleaching activities. These compounds have shown effectiveness in inhibiting chlorophyll and controlling dicotyledonous plants (Xu et al., 2008).

Development of New Herbicides : Additional studies on similar pyridazine derivatives have been conducted to explore their potential as new series of compounds with bleaching and herbicidal activities, revealing that specific substitutions at various positions on the pyridazine ring are essential for high herbicidal activity (Xu et al., 2012).

Pharmacological Applications

Potential Anxiolytic Agent : A derivative of this compound has been evaluated as a potential anxiolytic agent. It was synthesized and labeled with carbon-14 and carbon-13 for absorption and metabolism studies (May & Lanzilotti, 1984).

Anticonvulsive and Antihypertensive Properties : Other pyridazine derivatives have shown promising results in pharmacological investigations for anticonvulsive properties and similarities to blood pressure lowering drugs (Druey et al., 1954).

Miscellaneous Applications

Water Oxidation Catalysis : Research on pyridazine-based ligands, including those similar to this compound, has been conducted to develop dinuclear complexes for water oxidation, showcasing their potential in catalysis (Zong & Thummel, 2005).

Corrosion Inhibition : Pyridazine derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, indicating their potential in industrial applications (Khadiri et al., 2016).

Direcciones Futuras

Pyridazine derivatives, including 3-Methyl-6-(trifluoromethyl)pyridazine, have potential applications in medicinal chemistry and optoelectronics . They are expected to be used in the development of new drugs and materials due to their unique physical-chemical properties . The future research in this field may focus on the development of novel synthetic methodologies that can produce molecules with improved druglikeness and ADME-Tox properties .

Propiedades

IUPAC Name |

3-methyl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-3-5(11-10-4)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJDVSWQDDEOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282505 | |

| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173897-84-1 | |

| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173897-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

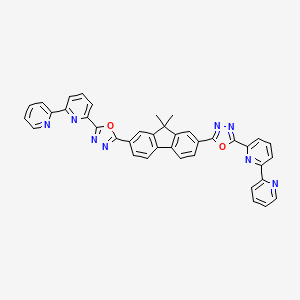

![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)

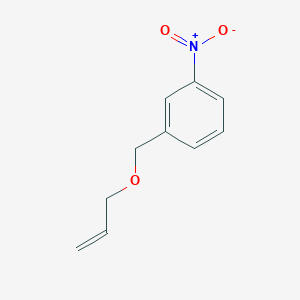

![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B3087441.png)

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)

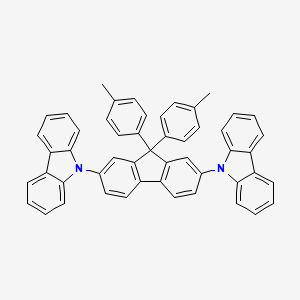

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)